N-Phenylphosphoric triamide
CAS No.: 40249-62-5
Cat. No.: VC17177456
Molecular Formula: C6H10N3OP
Molecular Weight: 171.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 40249-62-5 |
|---|---|
| Molecular Formula | C6H10N3OP |
| Molecular Weight | 171.14 g/mol |
| IUPAC Name | N-diaminophosphorylaniline |
| Standard InChI | InChI=1S/C6H10N3OP/c7-11(8,10)9-6-4-2-1-3-5-6/h1-5H,(H5,7,8,9,10) |
| Standard InChI Key | OMPVAQNHVHNJEC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)NP(=O)(N)N |
Introduction
Chemical Identity and Structural Characteristics
N-Phenylphosphoric triamide, systematically named as phosphoric triamide-N-phenyl, belongs to the class of organophosphorus compounds. Its molecular formula is , with a molecular weight of 171.14 g/mol . The structure consists of a central phosphorus atom bonded to three amide groups () and a phenyl ring, conferring both polar and aromatic characteristics.
The compound’s IUPAC name, N-phenylphosphoric triamide, reflects its substitution pattern, where the phenyl group is directly attached to the phosphorus center. Key synonyms include:
Applications in Agricultural and Industrial Contexts
Pharmaceutical Intermediate
The presence of both amide and phosphoryl groups makes N-phenylphosphoric triamide a candidate for synthesizing kinase inhibitors or prodrugs. Phosphoramidate derivatives are known for their role in nucleotide analogs, such as antiviral agents .
Research Gaps and Future Directions
Despite its potential, critical knowledge gaps persist:
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Ecotoxicology: No data on aquatic or terrestrial organism toxicity
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Long-Term Stability: Degradation pathways under environmental conditions uncharacterized
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Structure-Activity Relationships: Comparison with nitro- and alkyl-substituted analogs needed
Prioritizing these areas could unlock applications in sustainable agriculture and targeted drug delivery systems.
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